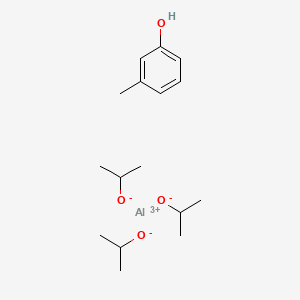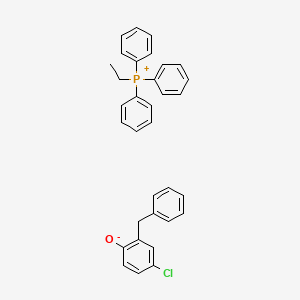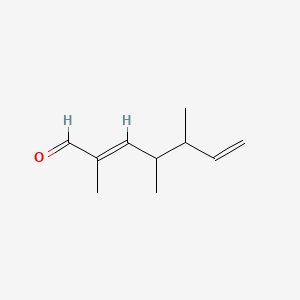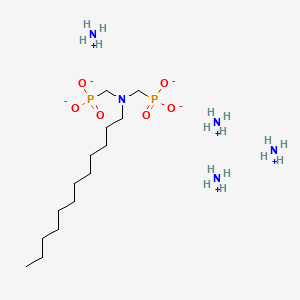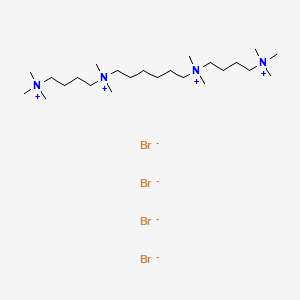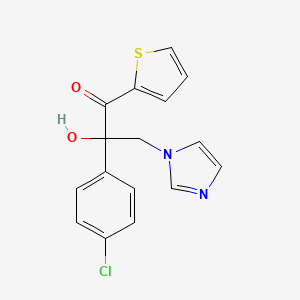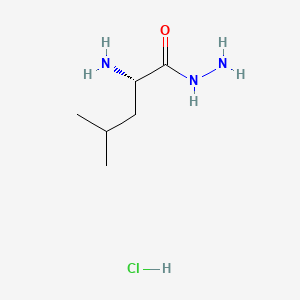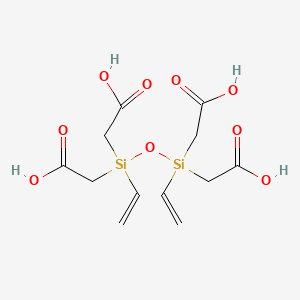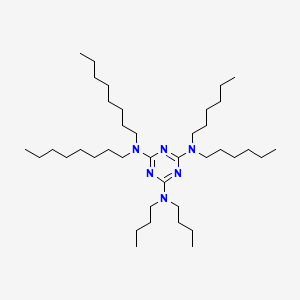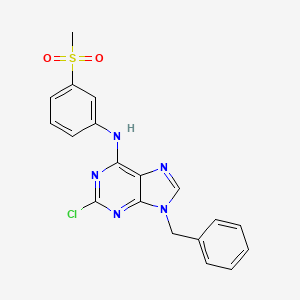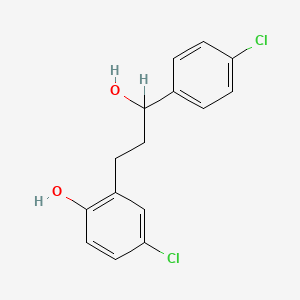
1-(p-Chlorophenyl)-3-(5-chloro-2-hydroxyphenyl)propan-1-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(p-Chlorophenyl)-3-(5-chloro-2-hydroxyphenyl)propan-1-ol is an organic compound that belongs to the class of phenylpropanoids These compounds are characterized by a phenyl group attached to a three-carbon chain
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1-(p-Chlorophenyl)-3-(5-chloro-2-hydroxyphenyl)propan-1-ol typically involves the reaction of p-chlorobenzaldehyde with 5-chloro-2-hydroxybenzaldehyde in the presence of a suitable catalyst. The reaction proceeds through a condensation mechanism, followed by reduction to yield the final product. Common catalysts used in this reaction include Lewis acids such as aluminum chloride or boron trifluoride.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of high-pressure hydrogenation techniques can also be employed to achieve the reduction step on a large scale.
Analyse Chemischer Reaktionen
Types of Reactions
1-(p-Chlorophenyl)-3-(5-chloro-2-hydroxyphenyl)propan-1-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be further reduced to form a fully saturated alcohol.
Substitution: The chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH₄).
Substitution: Nucleophiles such as sodium methoxide (NaOCH₃) or potassium tert-butoxide (KOtBu).
Major Products
Oxidation: Formation of p-chlorobenzophenone derivatives.
Reduction: Formation of fully saturated alcohols.
Substitution: Formation of various substituted phenylpropanoids.
Wissenschaftliche Forschungsanwendungen
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential use in drug development, particularly in the treatment of diseases involving oxidative stress.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 1-(p-Chlorophenyl)-3-(5-chloro-2-hydroxyphenyl)propan-1-ol involves its interaction with specific molecular targets. The hydroxyl group can form hydrogen bonds with biological macromolecules, while the chlorine atoms may enhance its lipophilicity, facilitating membrane penetration. The compound may also act as an antioxidant by scavenging free radicals and inhibiting oxidative stress pathways.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1-(p-Chlorophenyl)-2-(5-chloro-2-hydroxyphenyl)ethanol: Similar structure but with a shorter carbon chain.
1-(p-Chlorophenyl)-3-(4-hydroxyphenyl)propan-1-ol: Similar structure but with a hydroxyl group instead of a chlorine atom on the phenyl ring.
1-(p-Chlorophenyl)-3-(5-chloro-2-methoxyphenyl)propan-1-ol: Similar structure but with a methoxy group instead of a hydroxyl group.
Uniqueness
1-(p-Chlorophenyl)-3-(5-chloro-2-hydroxyphenyl)propan-1-ol is unique due to the presence of both chlorine and hydroxyl groups, which can impart distinct chemical and biological properties
Eigenschaften
CAS-Nummer |
93962-67-5 |
|---|---|
Molekularformel |
C15H14Cl2O2 |
Molekulargewicht |
297.2 g/mol |
IUPAC-Name |
4-chloro-2-[3-(4-chlorophenyl)-3-hydroxypropyl]phenol |
InChI |
InChI=1S/C15H14Cl2O2/c16-12-4-1-10(2-5-12)14(18)7-3-11-9-13(17)6-8-15(11)19/h1-2,4-6,8-9,14,18-19H,3,7H2 |
InChI-Schlüssel |
ZRSNFMIYYITIIK-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=CC=C1C(CCC2=C(C=CC(=C2)Cl)O)O)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


